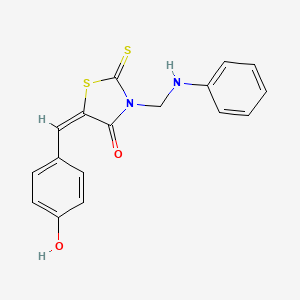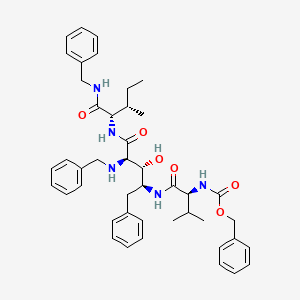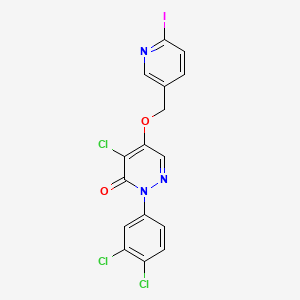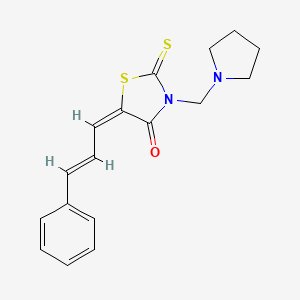
1'-(3,4-Dimethylphenyl)-(1,3'-bipyrrolidine)-2,2',5,5'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is an organic compound that features a bipyrrolidine core substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions . This reaction is carried out in a water phase, which reduces the use of organic solvents and simplifies the operation. The product is then purified through crystallization using an isopropanol-aqueous solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing the use of hazardous solvents and optimizing reaction conditions for higher yields and purity, are likely to be applied in its large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethylphenylacetic acid
Uniqueness
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is unique due to its bipyrrolidine core and the presence of a 3,4-dimethylphenyl group This structural combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
69557-06-8 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16N2O4/c1-9-3-4-11(7-10(9)2)17-15(21)8-12(16(17)22)18-13(19)5-6-14(18)20/h3-4,7,12H,5-6,8H2,1-2H3 |
InChI Key |
GMIVWBCAYXWHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)CCC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


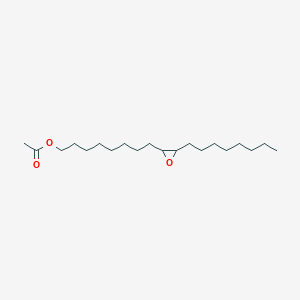
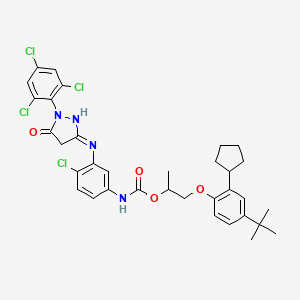
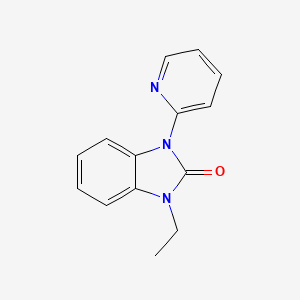
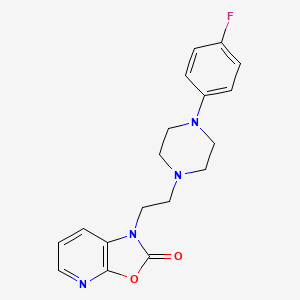
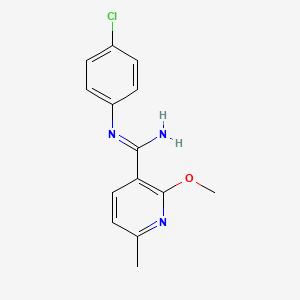

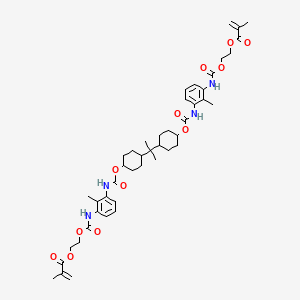

![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
